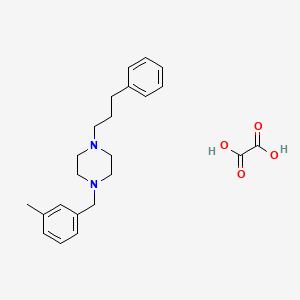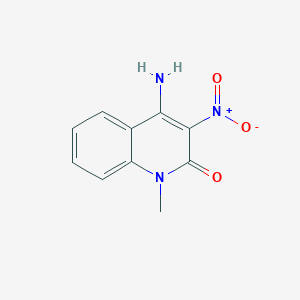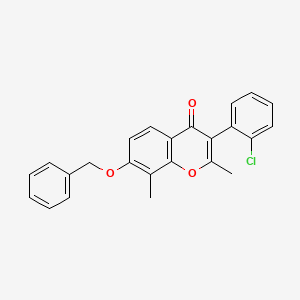
1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MP-10 and is a derivative of piperazine. The purpose of
Mechanism of Action
The mechanism of action of MP-10 involves its binding to the serotonin 5-HT2A receptor. This binding results in the activation of various signaling pathways that are involved in the regulation of mood, cognition, and perception. MP-10 has been found to be a partial agonist of this receptor, meaning that it can activate some of the receptor's signaling pathways but not all of them.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. This compound has been found to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. MP-10 has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the hippocampus. These effects suggest that MP-10 may have potential therapeutic applications for various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MP-10 in lab experiments is its high binding affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using MP-10 is its partial agonist activity, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research related to MP-10. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT2A receptor. Another area of research is the investigation of the therapeutic potential of MP-10 for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further studies are needed to explore the long-term effects of MP-10 on brain function and behavior.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting compound is a white crystalline powder with a melting point of around 150°C.
Scientific Research Applications
MP-10 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MP-10 has been shown to have a high binding affinity for this receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.C2H2O4/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20;3-1(4)2(5)6/h2-5,7-10,17H,6,11-16,18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQDDJHFBNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)


![2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5023513.png)
![1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5023533.png)